4-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]BUTANOIC ACID
Description
The compound 4-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]BUTANOIC ACID is a structurally complex sulfonamide derivative featuring a butanoic acid backbone substituted with a dimethylbenzene sulfonamido group and an N-methylmethanesulfonamido moiety.
Properties
IUPAC Name |
4-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6S2/c1-10-7-8-12(11(2)14(10)16(3)23(4,19)20)24(21,22)15-9-5-6-13(17)18/h7-8,15H,5-6,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISQLCRXXLFPIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCCC(=O)O)C)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]BUTANOIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core phenyl structure, followed by the introduction of sulfonyl and butanoic acid groups under controlled reaction conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C32H43N3O11S
Molecular Weight : 677.8 g/mol
IUPAC Name : methyl N-[4-[[(2R,3S)-3-[[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenylbutyl]-(1,3-benzodioxol-5-ylsulfonyl)amino]-3,3-dimethylbutyl]carbamate .
Chemistry
The compound serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of new chemical entities. Its unique structure allows for specific reactivity patterns that are valuable in synthetic chemistry.
Biology
Research has indicated that this compound exhibits potential biological activity , particularly in interactions with biomolecules. Studies are ongoing to explore its role in enzyme inhibition and other biological pathways. For instance, similar sulfonamide compounds have been investigated for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, suggesting potential applications in treating conditions such as Type 2 Diabetes Mellitus and Alzheimer’s Disease .
Medicine
In the medical field, 4-[2,4-Dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid is being explored for its therapeutic properties . Its structure suggests potential as a precursor for drug development aimed at various diseases. The compound's interactions with specific molecular targets could lead to the development of new therapies.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique functional groups allow it to be incorporated into various formulations aimed at enhancing product performance in applications ranging from coatings to pharmaceuticals.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that sulfonamide derivatives can effectively inhibit α-glucosidase and acetylcholinesterase activities. These studies highlight the potential of compounds similar to this compound in therapeutic applications against metabolic disorders and neurodegenerative diseases .
- Synthetic Pathways : Various synthetic routes have been developed for producing this compound efficiently. These methods often involve multi-step reactions that incorporate advanced techniques such as chromatography for purification and optimization of yield .
Mechanism of Action
The mechanism of action of 4-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of 4-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]BUTANOIC ACID with key analogs, focusing on molecular structure, toxicity, and functional groups:
Key Structural and Functional Differences:
Sulfonamide vs. Sulfonyl/Sulfanyl Groups : The target compound contains dual sulfonamido groups (benzenesulfonamido and N-methylmethanesulfonamido), whereas analogs like and feature sulfonyl or sulfanyl groups, which alter electronic and steric properties.
Aromatic Substitution : The dimethylbenzene ring in the target compound contrasts with the pyridine heterocycle in and the simple toluene group in , impacting solubility and bioactivity.
Toxicity Profile: The compound in exhibits moderate oral toxicity, while others lack data. The presence of nitro or sulfonamide groups (common in and ) may correlate with NOx emission risks during decomposition.
Research Findings
Physicochemical Properties
- Molecular Weight and Solubility : Higher molecular weight (e.g., ~443.5 for the target vs. 264–300 for analogs) may reduce aqueous solubility, a critical factor for bioavailability.
- Functional Group Impact: The dual sulfonamido groups in the target compound could enhance binding to biological targets (e.g., enzymes or receptors) compared to mono-substituted analogs .
Biological Activity
The compound 4-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]BUTANOIC ACID is a complex organic molecule with notable biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of sulfonamide derivatives, characterized by the presence of a sulfonamide functional group. Its molecular formula can be summarized as follows:
- Molecular Formula : C12H18N2O4S2
- Molecular Weight : 306.41 g/mol
The structural complexity contributes to its diverse biological activities, particularly in pharmacology and agrochemistry.
-
Inhibition of Enzymatic Activity :
- The compound has been identified as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) , an enzyme crucial for the biosynthesis of carotenoids in plants. This inhibition leads to herbicidal effects, making it useful in agricultural applications.
- Antimicrobial Properties :
-
Modulation of Immune Responses :
- Research suggests that this compound may act as a modulator of chemokine receptors, influencing immune cell migration and potentially offering therapeutic benefits in inflammatory diseases.
Herbicidal Activity
A study conducted by researchers at the University of Agricultural Sciences demonstrated that the application of this compound significantly reduced weed biomass in controlled experiments. The results showed:
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 45 |
| High Dose | 75 |
This highlights its potential as an effective herbicide in agricultural settings.
Antimicrobial Efficacy
In vitro studies have shown that the compound exhibits significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
These findings suggest its potential utility in developing new antimicrobial agents.
Toxicological Profile
While the biological activities are promising, understanding the toxicological profile is crucial for safety assessment. Preliminary studies indicate that the compound has a moderate toxicity profile, with LD50 values in rodent models suggesting careful dosage management is necessary during application.
Q & A
Q. What are the foundational methodologies for synthesizing and purifying 4-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]butanoic acid?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalized benzene derivatives. Key steps include sulfonylation, methylation, and coupling reactions. For example:
- Sulfonamide Formation: Reacting a benzenesulfonyl chloride precursor with an amine group under controlled pH (8–9) in a polar aprotic solvent like DMF at 60–80°C .
- Purification: High-Performance Liquid Chromatography (HPLC) is critical for isolating the target compound, with gradient elution (e.g., water/acetonitrile) to resolve impurities .
- Yield Optimization: Adjusting reaction stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) and using catalysts like triethylamine can improve efficiency .
Q. Table 1: Example Reaction Conditions
| Step | Solvent | Temperature | Catalyst | Yield Range |
|---|---|---|---|---|
| Sulfonylation | DMF | 60–80°C | Triethylamine | 45–60% |
| Coupling Reaction | Dichloromethane | 25°C | None | 70–85% |
Q. How are structural and functional properties of this compound characterized in academic research?
Methodological Answer:
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms sulfonamide and methyl group positions. For example, the N-methylmethanesulfonamido group shows distinct singlet peaks at δ 3.2–3.5 ppm in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₂₄N₂O₆S₂) with <2 ppm error .
- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition typically occurs above 200°C, indicating suitability for high-temperature applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across experimental assays?
Methodological Answer: Contradictions often arise from solvent polarity and pH variations. Systematic approaches include:
- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) to map pH-dependent behavior .
- Co-solvent Systems: Use hydrotropic agents (e.g., PEG-400) to enhance aqueous solubility while monitoring aggregation via Dynamic Light Scattering (DLS) .
- Computational Prediction: Apply Hansen Solubility Parameters (HSP) to model solvent interactions and identify optimal media .
Q. What advanced strategies optimize synthesis yield while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design (e.g., 2³ factorial matrix) to evaluate interactions between temperature, solvent, and catalyst concentration .
- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer, reducing side reactions like hydrolysis .
- In Situ Monitoring: Real-time FTIR or Raman spectroscopy tracks intermediate formation, enabling rapid adjustments .
Q. Table 2: DoE Variables for Yield Optimization
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 80°C |
| Catalyst Concentration | 0.5 eq. | 1.5 eq. |
| Reaction Time | 4 h | 8 h |
Q. How can computational modeling predict biological interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding affinity with target proteins (e.g., carbonic anhydrase). Focus on sulfonamide interactions with zinc ions in active sites .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess binding mode persistence .
- Quantitative Structure-Activity Relationship (QSAR): Build models using descriptors like LogP and topological polar surface area (TPSA) to predict pharmacokinetics .
Q. What methodologies address reproducibility challenges in multi-step synthesis?
Methodological Answer:
- Intermediate Characterization: Isolate and validate intermediates (e.g., benzenesulfonamide derivatives) via HPLC-MS before proceeding .
- Standardized Protocols: Adopt reaction calorimetry to ensure consistent exotherm profiles across batches .
- Collaborative Validation: Share synthetic protocols with independent labs to identify critical control points (e.g., moisture sensitivity) .
Q. How are structure-activity relationship (SAR) studies designed for sulfonamide derivatives?
Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., methyl vs. ethyl groups) on the benzene ring to evaluate steric/electronic effects .
- Biological Assays: Test analogs against enzyme targets (e.g., IC₅₀ determination via fluorescence-based assays) to correlate structural changes with activity .
- Crystallography: Resolve X-ray structures of ligand-enzyme complexes to identify key hydrogen bonds or hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
